N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine
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Overview
Description
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine is a chemical compound with the molecular formula C13H13N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with a nitro group and an amine group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridine-2-amine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[(4-methylphenyl)methyl]-3-aminopyridin-2-amine .
Scientific Research Applications
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group and amine group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-3-nitropyridin-2-amine: A closely related compound with similar structural features.
N-(4-nitrophenyl)-3-nitropyridin-2-amine: Another similar compound with a nitro group on the phenyl ring.
Uniqueness
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an amine group on the pyridine ring makes it a versatile molecule for various applications .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-4-6-11(7-5-10)9-15-13-12(16(17)18)3-2-8-14-13/h2-8H,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIAYQOBGONBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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